6-Isobutyl-5-methyl-nicotinic acid

Description

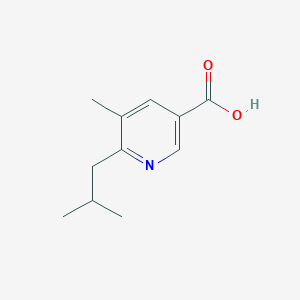

6-Isobutyl-5-methyl-nicotinic acid is a substituted pyridinecarboxylic acid derivative characterized by an isobutyl group at the 6-position and a methyl group at the 5-position of the nicotinic acid backbone. Nicotinic acid derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and metabolic pathways .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

5-methyl-6-(2-methylpropyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H15NO2/c1-7(2)4-10-8(3)5-9(6-12-10)11(13)14/h5-7H,4H2,1-3H3,(H,13,14) |

InChI Key |

NRANZKLLVDAMAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1CC(C)C)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Isobutyl-5-methyl-nicotinic acid with structurally related pyridinecarboxylic acids based on substituents, molecular properties, and applications:

*Theoretical data for this compound inferred from analogs.

Key Structural and Functional Differences:

Substituent Effects on Reactivity: Electron-Donating Groups: The isobutyl group (6-position) in the target compound likely enhances lipophilicity compared to polar substituents like hydroxy (4-Hydroxy-6-methylnicotinic acid) or isopropoxy (6-Isopropoxy-5-methylnicotinic acid) .

Metabolic Stability :

- Hydroxylation at the 6-position (e.g., 6-hydroxynicotinic acid) is a critical step in nicotinic acid degradation by Bacillus species . The isobutyl group in the target compound may hinder this pathway, enhancing metabolic stability compared to hydroxylated analogs.

Acidity and Solubility :

- Carboxylic acid groups in nicotinic acid derivatives confer water solubility. However, bulky substituents like isobutyl reduce solubility compared to smaller groups (e.g., methyl in 5-Methylnicotinic acid) .

Preparation Methods

Reaction Overview

A patent by CN106699650A outlines a method starting with 3,5-dimethylpyridine (3,5-lutidine). The protocol involves oxidation with potassium permanganate (KMnO₄) in water, followed by sequential pH adjustments to isolate the target compound.

Stepwise Procedure

-

Oxidation :

-

3,5-Dimethylpyridine is dissolved in water, and KMnO₄ is added incrementally at 25–35°C over 4–5 hours.

-

The mixture is stirred at 30°C for 15–18 hours, forming 5-methylnicotinic acid and manganese dioxide (MnO₂) as a byproduct.

-

-

Filtration and Acidification :

-

MnO₂ is removed via filtration, and the filtrate is acidified to pH 0.3–0.6 using concentrated HCl to precipitate 3,5-pyridinedicarboxylic acid.

-

-

Secondary Acidification :

-

The remaining solution is further acidified to pH 2.5–3.2, yielding crude 5-methylnicotinic acid.

-

-

Purification :

Hydrolysis of Ethyl 6-Isobutylnicotinate

Synthetic Pathway

A method detailed in involves the hydrolysis of ethyl 6-isobutylnicotinate under acidic conditions to yield 6-isobutyl-5-methyl-nicotinic acid.

Experimental Protocol

-

Ester Hydrolysis :

-

Ethyl 6-isobutylnicotinate (10.0 g, 48.2 mmol) is refluxed in 25% aqueous HCl (250 mL) at 80°C for 4 hours.

-

The reaction mixture is concentrated under reduced pressure to obtain the product as a hydrochloride salt.

-

-

Neutralization :

Performance Metrics

| Parameter | Value/Range |

|---|---|

| Reaction Temperature | 80°C |

| Reaction Time | 4 hours |

| Yield | Quantitative (100%) |

| Purification Method | Column chromatography |

Analytical Data :

-

LC-MS : m/z = 180.30 [M+H]⁺.

-

¹H NMR (CD₃OD) : δ 9.20 (d, J = 1.6 Hz, 1H), 8.99 (dd, J = 8.3 Hz, 1H), 8.10 (d, J = 8.3 Hz, 1H), 3.03 (d, J = 7.4 Hz, 2H), 2.11–2.26 (m, 1H), 1.02 (d, J = 6.6 Hz, 6H).

Advantages :

-

High yield and scalability.

-

Straightforward purification via acid-base extraction.

Limitations :

-

Requires concentrated HCl, posing safety risks.

Palladium-Catalyzed Coupling and Hydrogenation

Methodology from Heterocyclic Synthesis

A complementary approach from employs palladium-catalyzed cross-coupling and hydrogenation:

-

Suzuki-Miyaura Coupling :

-

Methyl 6-bromonicotinate reacts with 2-isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of Pd(PPh₃)₄ and K₂CO₃ to form methyl 6-isobutylnicotinate.

-

-

Hydrogenation :

-

The intermediate is hydrogenated using Pd/C under 5 bar H₂ to saturate any double bonds.

-

-

Ester Hydrolysis :

Reaction Conditions

| Parameter | Value/Range |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Coupling Temperature | 80°C |

| Hydrogen Pressure | 5 bar H₂ |

Yield : 93% for the coupling step.

Advantages :

-

Enables introduction of the isobutyl group regioselectively.

-

Compatible with diverse boronic acid derivatives.

Limitations :

-

High cost of palladium catalysts.

Comparative Analysis of Preparation Methods

Q & A

Q. What are the recommended synthetic pathways for 6-Isobutyl-5-methyl-nicotinic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step processes, such as condensation reactions or substitution reactions on nicotinic acid derivatives. For example, analogous compounds like 5-Methyl-6-(methyl(phenyl)amino)nicotinic acid are synthesized using aniline derivatives and controlled heating (70–90°C) to introduce substituents . To optimize yield and purity:

- Use HPLC to monitor intermediate formation during stepwise synthesis.

- Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for crystallization).

- Employ reflux conditions for thermodynamically controlled reactions.

Reference structural analogs in PubChem (e.g., CID 79884610) to validate synthetic intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation?

Methodological Answer:

- NMR Spectroscopy : Compare experimental - and -NMR data with computational predictions (e.g., using PubChem’s Canonical SMILES for 5-Methyl-6-(methyl(phenyl)amino)nicotinic acid) to confirm substituent positions .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- IR Spectroscopy : Identify functional groups (e.g., carbonyl at ~1700 cm) to distinguish between ester and carboxylic acid forms .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental bioactivity data and computational docking studies?

Methodological Answer:

- Re-evaluate docking parameters : Adjust protonation states of the compound (e.g., carboxylic acid vs. carboxylate) to match physiological pH conditions.

- Validate binding assays : Use orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target interactions.

- Cross-reference with structurally similar compounds. For example, 2-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid (CID 53224048) shows enhanced bioactivity due to its dimethylaminocarbonyl group, suggesting steric/electronic effects may explain discrepancies .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in nicotinic acid derivatives?

Methodological Answer:

- Systematic substitution : Synthesize analogs with incremental modifications (e.g., isobutyl vs. methyl groups) and compare IC values in enzyme inhibition assays.

- Molecular dynamics simulations : Analyze substituent flexibility and hydrophobic interactions using software like GROMACS.

- Leverage PubChem BioAssay data (e.g., AID 79884610) to identify conserved pharmacophores .

Q. How should researchers address variability in pharmacokinetic (PK) data across in vitro and in vivo models?

Methodological Answer:

- In vitro-in vivo correlation (IVIVC) : Use Caco-2 cell monolayers to predict intestinal absorption and compare with rodent PK profiles.

- Metabolite tracking : Apply LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation products).

- Account for species-specific differences in plasma protein binding using equilibrium dialysis .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data with high variability?

Methodological Answer:

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC and Hill coefficients.

- Bootstrap resampling : Estimate confidence intervals for IC values when replicates are limited.

- Use Mann-Whitney U tests for non-normal distributions, as recommended in medicinal chemistry guidelines .

Q. How can researchers validate the selectivity of this compound against off-target receptors?

Methodological Answer:

- Panels of related enzymes : Test against isoforms (e.g., COX-1 vs. COX-2) to assess specificity.

- Thermal shift assays : Measure ΔT shifts to confirm target engagement in cellular lysates.

- Cross-check with databases like ChEMBL for known off-target interactions of nicotinic acid derivatives .

Safety & Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles, as recommended for structurally similar compounds like 5-(3-Carboxyphenyl)nicotinic acid (CAS 1261976-89-9) .

- Ventilation : Perform reactions in a fume hood due to potential irritant properties of nicotinic acid derivatives.

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.